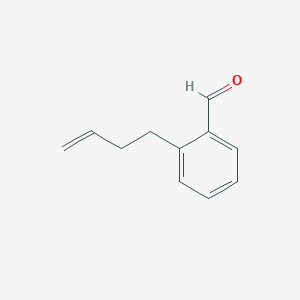

Benzaldehyde, 2-(3-butenyl)-

Description

Structure

3D Structure

Properties

IUPAC Name |

2-but-3-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2,4-5,7-9H,1,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVAFMLHEIZNFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437425 | |

| Record name | Benzaldehyde, 2-(3-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70576-29-3 | |

| Record name | Benzaldehyde, 2-(3-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Strategic Approaches for the Preparation of Benzaldehyde (B42025), 2-(3-butenyl)-

The introduction of a butenyl group at the ortho position of benzaldehyde requires specific synthetic strategies. These can range from direct functionalization of the aromatic ring to multi-step sequences involving precursor molecules.

Directly functionalizing the C-H bond at the position ortho to the aldehyde group is a highly efficient method for synthesizing substituted benzaldehydes. Transition metal-catalyzed reactions have emerged as a powerful tool for such transformations. These methods often employ a directing group to guide the catalyst to the specific C-H bond. For benzaldehydes, a transient directing group can be formed in situ, for example, by condensation with an amine. acs.orgnih.gov This transient imine can then direct a metal catalyst, such as palladium or rhodium, to activate the adjacent C-H bond. acs.orgnih.govacs.org

Subsequent coupling with a suitable partner, such as 4-bromo-1-butene (B139220), in a Heck-type reaction could potentially introduce the 3-butenyl side chain. Another approach involves cobalt-catalyzed ortho-alkenylation of aromatic aldimines with internal alkynes, which after hydrolysis, yield ortho-alkenylated aromatic aldehydes.

A hypothetical reaction scheme for the direct ortho-alkenylation of benzaldehyde is presented below:

| Step | Reactants | Catalyst/Reagents | Product |

| 1 | Benzaldehyde, Transient Directing Group (e.g., Amino Acid) | Forms Imine Intermediate | Imine of Benzaldehyde |

| 2 | Imine Intermediate, 4-Bromo-1-butene | Pd(OAc)₂, Ligand, Base | Imine of Benzaldehyde, 2-(3-butenyl)- |

| 3 | Imine of Benzaldehyde, 2-(3-butenyl)- | Acidic Hydrolysis | Benzaldehyde, 2-(3-butenyl)- |

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. While typically the aldehyde group itself participates in condensation reactions, such as the Knoevenagel or Benzoin condensation, these reactions can be adapted to build up the butenyl side chain on a pre-functionalized aromatic ring. researchgate.netnih.govwikipedia.orgrsc.org

For instance, an ortho-lithiated benzaldehyde derivative could react with a suitable electrophile to introduce a functional group that can then be elaborated into the 3-butenyl chain via a condensation reaction. For example, an ortho-lithiated protected benzaldehyde could be reacted with acrolein. The resulting allylic alcohol could then be subjected to a Wittig reaction with a suitable phosphorane to extend the chain and form the 3-butenyl group.

Multistep synthesis provides a versatile and often necessary approach for preparing complex molecules like Benzaldehyde, 2-(3-butenyl)-, especially when direct functionalization is challenging. azom.comlumenlearning.com A common strategy involves starting with a more easily functionalized benzoic acid derivative, introducing the desired substituent, and then converting the carboxylic acid to an aldehyde.

One such approach could begin with 2-bromobenzoic acid. The carboxylic acid can be converted to a Weinreb amide, which serves as a stable precursor to the aldehyde. acs.orgrug.nl The bromo substituent can then be subjected to a Suzuki or Stille cross-coupling reaction with a butenylboronic ester or a butenylstannane, respectively, to introduce the 3-butenyl side chain. Finally, reduction of the Weinreb amide with a reagent like diisobutylaluminium hydride (DIBAL-H) would yield the desired Benzaldehyde, 2-(3-butenyl)-. acs.orgrug.nl

A plausible multi-step synthetic route is outlined in the following table:

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 2-Bromobenzoic acid | 1. SOCl₂ 2. HN(OMe)Me | N-methoxy-N-methyl-2-bromobenzamide |

| 2 | N-methoxy-N-methyl-2-bromobenzamide | (3-Butenyl)boronic acid pinacol (B44631) ester, Pd catalyst, base | N-methoxy-N-methyl-2-(3-butenyl)benzamide |

| 3 | N-methoxy-N-methyl-2-(3-butenyl)benzamide | DIBAL-H | Benzaldehyde, 2-(3-butenyl)- |

Utilization of Benzaldehyde, 2-(3-butenyl)- Precursors in Complex Molecule Construction

The precursors to Benzaldehyde, 2-(3-butenyl)- are valuable building blocks in their own right, offering pathways to a variety of complex molecular scaffolds.

Salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) is a key precursor for ortho-functionalized benzaldehydes. The phenolic hydroxyl group can be readily alkylated. chemspider.comresearchgate.netwhiterose.ac.uk For instance, O-allylation of salicylaldehyde with allyl bromide would yield 2-(allyloxy)benzaldehyde. prepchem.com This intermediate can then undergo a Claisen rearrangement upon heating to afford 3-allyl-2-hydroxybenzaldehyde. While this places the allyl group adjacent to the hydroxyl group, it demonstrates a powerful method for introducing an alkenyl group ortho to a potential aldehyde. A subsequent multi-step sequence would be required to convert the allyl group to a 3-butenyl group and the hydroxyl group to a hydrogen to arrive at the target molecule.

The following table summarizes a potential synthetic pathway starting from salicylaldehyde:

| Step | Starting Material | Reagents | Intermediate |

| 1 | Salicylaldehyde | Allyl bromide, K₂CO₃ | 2-(Allyloxy)benzaldehyde |

| 2 | 2-(Allyloxy)benzaldehyde | Heat (Claisen Rearrangement) | 3-Allyl-2-hydroxybenzaldehyde |

Functionalized aromatic amides are versatile precursors in organic synthesis. rsc.orgnih.govresearchgate.netrsc.orgnih.gov The amide group can act as a directing group for ortho-lithiation or transition metal-catalyzed C-H activation, enabling the introduction of a variety of substituents at the ortho position. rsc.orgnih.gov For the synthesis of Benzaldehyde, 2-(3-butenyl)-, one could start with N-methoxy-N-methylbenzamide. Ortho-lithiation followed by reaction with 4-bromo-1-butene could install the butenyl side chain. As mentioned previously, the N-methoxy-N-methyl amide (Weinreb amide) can then be readily converted to the aldehyde. acs.orgrug.nlnih.gov

Reaction Chemistry and Mechanistic Elucidation

Intramolecular Cyclization Pathways Involving the Butenyl Moiety and Aldehyde Group

The inherent reactivity of the aldehyde and the butenyl group allows for several distinct modes of intramolecular cyclization, including pericyclic, oxidative, radical-mediated, and cascade processes.

Pericyclic reactions represent a class of concerted processes that proceed through a cyclic transition state. For "Benzaldehyde, 2-(3-butenyl)-", both intramolecular ene reactions (IER) and hetero-Diels-Alder (HDA) reactions are plausible pathways.

The Intramolecular Ene Reaction (IER) is a pericyclic process involving the transfer of an allylic hydrogen from the "ene" component (the butenyl chain) to the "enophile" (the aldehyde group), with a concurrent formation of a new carbon-carbon bond. nih.gov This reaction typically requires thermal activation and proceeds through a six-membered transition state. nih.gov For 1,6-dienes, which are structurally analogous to the arrangement in "Benzaldehyde, 2-(3-butenyl)-", these reactions preferentially form five-membered rings. nih.gov The stereochemical outcome of such reactions is often predictable, with 1,6-dienes favoring the formation of cis-fused ring systems. nih.gov

The Hetero-Diels-Alder (HDA) reaction is a [4+2] cycloaddition where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. nih.govmdpi.com In the context of "Benzaldehyde, 2-(3-butenyl)-", an inverse-electron-demand HDA is conceivable where the α,β-unsaturated aldehyde, formed via tautomerization or under Lewis acid catalysis, acts as the heterodiene, reacting with the terminal double bond of the butenyl chain (the dienophile). uchicago.edu These reactions are powerful tools for the synthesis of six-membered heterocyclic rings, such as dihydropyrans. illinois.edu The presence of a Lewis acid catalyst is often crucial for activating unactivated aldehyde heterodienophiles for these transformations. illinois.edu

| Reaction Type | Key Features | Predicted Product Type |

| Intramolecular Ene Reaction | Concerted, thermal activation, 6-membered transition state | Substituted cyclopentanol (B49286) derivative |

| Hetero-Diels-Alder Reaction | [4+2] cycloaddition, often Lewis acid-catalyzed | Dihydropyran-fused ring system |

Oxidative cyclization offers a pathway to functionalized heterocyclic systems by employing an external oxidant. Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), are particularly effective for initiating such transformations. d-nb.infonih.govrsc.org

In a well-studied analogue, 2-(3-butenyl)quinazolin-4(3H)-ones undergo a PIFA-initiated oxidative 5-exo-trig cyclization to yield 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. d-nb.infonih.gov The reaction proceeds with high regioselectivity. nih.gov Two potential mechanisms are proposed for this transformation. One pathway involves the PIFA-mediated formation of a nitrene cation, which then undergoes an electrophilic attack on the double bond to form an aziridinium (B1262131) cation intermediate. nih.gov Alternatively, PIFA can directly attack the homoallyl C=C bond. nih.gov This methodology provides access to close structural analogues of naturally occurring vasicinone (B1682191) alkaloids. d-nb.infonih.gov

The application of this strategy to "Benzaldehyde, 2-(3-butenyl)-" would be expected to proceed via electrophilic activation of the butenyl double bond by the hypervalent iodine reagent, followed by intramolecular trapping by the aldehyde's oxygen atom. This would lead to the formation of a cyclic ether. The specific reaction conditions, particularly the solvent, can play a crucial role in the reaction outcome. nih.gov

| Reagent | Substrate Analogue | Product | Key Finding |

| PIFA | 2-(3-butenyl)quinazolin-4(3H)-one | 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one | Highly regioselective 5-exo-trig cyclization. d-nb.infonih.gov |

| PIFA | Phenol (B47542) with pendant alkene | Oxabicyclo[3.2.1]octene | Oxidative dearomatization cyclization to form complex bridged systems. nih.gov |

Radical cyclizations provide a powerful method for the formation of C-C bonds and the construction of cyclic systems. For ortho-alkenyl benzaldehydes, a radical can be generated at the aldehyde position, which can then add to the pendant butenyl chain. The direct α-alkylation of aldehydes can be challenging, but radical-mediated approaches offer a viable alternative. nih.gov

While specific studies on "Benzaldehyde, 2-(3-butenyl)-" are not prevalent, the principles can be inferred from related systems. For instance, gold-catalyzed intramolecular cyclizations of N-propargylamides involve radical intermediates to construct oxazole (B20620) ketones. nih.gov The cyclization of unsaturated substrates using thiyl radicals is also a versatile strategy. researchgate.net These reactions typically proceed under mild conditions and show good functional group tolerance. The regioselectivity of the cyclization (i.e., 5-exo vs. 6-endo) is a key consideration and is often governed by Baldwin's rules, with 5-exo cyclizations being generally favored.

Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. mdpi.com For "Benzaldehyde, 2-(3-butenyl)-", a cascade process could be initiated by the nucleophilic addition to the aldehyde, followed by cyclization of the resulting intermediate onto the butenyl chain.

Silver-catalyzed cascade cyclizations of 2-alkynylbenzaldehydes with amino-NH-1,2,3-triazoles have been shown to produce complex fused heterocyclic systems through the formation of three new C-N bonds in one step. semanticscholar.org This process is initiated by the condensation of the aldehyde with the amine, followed by intramolecular nucleophilic attack. semanticscholar.org Similarly, Brønsted acid-catalyzed carbocyclization cascades involving aldehydes and tethered alkynes can lead to the synthesis of fused heterotricycles. nih.gov These examples highlight the potential for the aldehyde group in "Benzaldehyde, 2-(3-butenyl)-" to serve as an electrophilic trigger for complex cyclization cascades, ultimately forming diverse heterocyclic architectures.

Transition Metal-Catalyzed Transformations of Benzaldehyde (B42025), 2-(3-butenyl)- Analogues

Transition metal catalysis offers a broad array of transformations for molecules like "Benzaldehyde, 2-(3-butenyl)-", enabling reactions that are often difficult to achieve through other means. Palladium, in particular, is a versatile catalyst for C-H activation, cross-coupling, and cyclization reactions.

Palladium catalysts are well-known for their ability to mediate a wide range of organic transformations. For analogues of "Benzaldehyde, 2-(3-butenyl)-", palladium catalysis can be employed for C-H functionalization and intramolecular cyclization reactions.

Palladium(II)-catalyzed intramolecular alkene hydrofunctionalization has been used to form five- and six-membered carbo- and heterocycles. rsc.org The presence of a directing group can control the reaction pathway. In the case of "Benzaldehyde, 2-(3-butenyl)-", the aldehyde itself could potentially act as a directing group to facilitate ortho-C-H functionalization or cyclization. Palladium-catalyzed ortho-C-H alkenylation and arylation of benzaldehydes have been developed using transient directing groups. nih.govnih.govrsc.org

Furthermore, palladium-catalyzed cascade reactions are a powerful tool for heterocycle synthesis. For example, a palladium-catalyzed carbonylative cyclization/arylation cascade has been used to synthesize 2-aroyl indolizines. nih.gov In the context of "Benzaldehyde, 2-(3-butenyl)-", a palladium-catalyzed process could involve initial coordination to the butenyl group, followed by intramolecular attack by the aldehyde oxygen or a related nucleophile, leading to various cyclic products. The choice of ligands and reaction conditions can significantly influence the outcome of these transformations. scispace.comnih.govnsf.gov

| Catalysis Type | Transformation | Potential Product from Analogue |

| Pd(II)-catalyzed C-H Alkenylation | Direct functionalization of the aromatic C-H bond ortho to the aldehyde. | Di-alkenylated benzaldehyde derivative. nih.govrsc.org |

| Pd(II)-catalyzed Hydrofunctionalization | Intramolecular addition of a nucleophile across the butenyl double bond. | Substituted five- or six-membered heterocycle. rsc.org |

| Pd-catalyzed Cascade Cyclization | Multi-step reaction involving cyclization and coupling. | Complex polycyclic structures. semanticscholar.orgnih.gov |

Coinage Metal Catalysis (Gold, Copper, Silver)

Coinage metals offer unique catalytic activities for the transformation of aryl aldehydes, particularly in asymmetric cyclization and coupling reactions.

Gold, silver, and copper catalysts are highly effective in promoting the intramolecular cyclization of ortho-alkynylaryl aldehydes, leading to the formation of functionalized heterocycles such as isochromenes. mdpi.comnih.gov Gold(I) catalysts, in particular, can activate the alkyne moiety towards nucleophilic attack by the aldehyde oxygen. mdpi.com The use of chiral ligands in conjunction with these metals allows for the development of asymmetric versions of these tandem processes. mdpi.com

For example, chiral gold(I) acyclic diaminocarbene (ADC) complexes have been successfully employed in the first enantioselective ortho-alkynylbenzaldehyde cyclization. mdpi.com Similarly, silver-based chiral complexes can catalyze cyclization followed by reduction or functionalization. nih.gov Asymmetric copper-catalyzed domino cyclization and transfer hydrogenation reactions also provide efficient routes to enantiomerically enriched chromenes. nih.gov

Alkenyl aldimines, which are readily prepared by the dehydration of alkenyl aldehydes and anilines, are valuable substrates for copper-catalyzed reactions. nsf.gov A Cu(II)-catalyzed cyclization/coupling of alkenyl aldimines with arylzinc reagents has been developed to create complex indole-3-diarylmethane derivatives. chemrxiv.orgnih.gov This process represents a formal three-component reaction that strategically combines an alkenyl aldehyde, an aniline, and an arylzinc reagent. researchgate.net

The proposed mechanism involves a Cu(II)-catalyzed conjugate addition of the arylzinc reagent to the α,β-unsaturated imine. This is followed by an iodine atom abstraction and subsequent cyclization of the resulting aryl radical onto the enamide alkene to form the indole (B1671886) core. The reaction is often assisted by a sterically hindered base like 2,6-dimethylpyridine. nsf.govresearchgate.net This methodology provides a modular route to indole-3-diarylmethanes where all three aryl components can be varied. nsf.gov

Table 4: Cu-Catalyzed Cyclization/Coupling of Alkenyl Aldimines

| Feature | Description |

|---|---|

| Substrates | Alkenyl aldimines (from alkenyl aldehydes and anilines), Arylzinc reagents. nsf.govchemrxiv.org |

| Catalyst | Cu(II) salts. researchgate.net |

| Product | Indole-3-diarylmethane derivatives. nsf.gov |

| Key Steps | Conjugate addition, radical cyclization. researchgate.net |

| Advantage | Modular synthesis from readily available starting materials. nsf.gov |

Rhodium-Catalyzed Hydroacylation of Ortho-Allylbenzaldehydes

Intramolecular hydroacylation, the addition of an aldehyde C-H bond across an alkene, is a powerful atom-economical method for synthesizing cyclic ketones. For substrates like "Benzaldehyde, 2-(3-butenyl)-" (an ortho-allylbenzaldehyde analog), rhodium catalysts can promote an endo-selective hydroacylation to produce 3,4-dihydronaphthalen-1(2H)-ones. acs.org

A highly effective catalyst system generated in situ from [Rh(COD)Cl]₂, a chiral bisphosphine ligand such as (R)-DTBM-SEGPHOS, and a weakly coordinating counteranion like NaBARF has been developed. organic-chemistry.orgacs.org This system promotes the desired hydroacylation while minimizing side reactions like alkene isomerization. acs.orgnih.gov The use of bulky, electron-rich bisphosphine ligands is crucial for achieving high yields and excellent enantioselectivities. organic-chemistry.org

The reaction yields 3,4-dihydronaphthalen-1(2H)-one products in moderate to high yields (49-91%) with outstanding enantioselectivities (96-99% ee). acs.orgnih.gov The substrate scope is broad, tolerating various substitutions on both the aryl ring and the allyl group. acs.org This rhodium-catalyzed endo-selective process is complementary to N-heterocyclic carbene (NHC)-catalyzed hydroacylations which typically provide exo-selective products. acs.org

Table 5: Enantioselective Rhodium-Catalyzed Hydroacylation

| Parameter | Details |

|---|---|

| Substrate | Ortho-Allylbenzaldehydes. nih.gov |

| Product | 3,4-dihydronaphthalen-1(2H)-ones. organic-chemistry.org |

| Catalyst System | [Rh(COD)Cl]₂, (R)-DTBM-SEGPHOS, NaBARF. acs.org |

| Yield | 49-91%. acs.org |

| Enantioselectivity | 96-99% ee. acs.orgnih.gov |

| Selectivity | Endo-selective cyclization. acs.org |

Organocatalytic and Metal-Free Reaction Modalities

Organocatalysis offers a powerful platform for the stereoselective functionalization of molecules like "Benzaldehyde, 2-(3-butenyl)-", avoiding the use of metal catalysts.

Transient Directing Group (TDG) Strategies in Stereoselective Alkene Functionalization

The strategic use of transient directing groups (TDGs) has emerged as a powerful method for controlling selectivity in transition-metal-catalyzed reactions. nih.gov This approach avoids the need for extra steps to install and remove a directing group. snnu.edu.cn In the context of alkenyl benzaldehydes, TDGs can facilitate enantioselective transformations. For instance, a transient directing group approach has been successfully applied to the reductive Heck hydroarylation of alkenyl benzaldehyde substrates. nih.govnih.gov This method relies on the in situ formation of an imine from a commercially available amino acid additive, which then acts as the directing group, facilitating highly stereoselective migratory insertion. nih.gov Computational studies have revealed that the remote chiral center in the transient directing group can induce an unusual mode of enantioinduction. nih.gov This strategy has been used to generate enantioenriched 1,2-diaryl ethane (B1197151) motifs in good yields under mild conditions. nih.gov

The TDG strategy has also been employed for diverse ortho-C(sp²)–H functionalizations of benzaldehyde substrates. acs.orgnih.gov Without the need for a pre-installed directing group, reactions such as Pd(II)-catalyzed C–H arylation, chlorination, and bromination, as well as Ir(III)-catalyzed amidation, can be achieved. acs.orgnih.gov The in situ formed imine linkage effectively directs the metal catalyst, even in the presence of other coordinating functional groups that might otherwise direct the C-H activation or poison the catalyst. nih.gov This significantly broadens the scope of metal-catalyzed C–H functionalization of benzaldehydes. nih.gov

| Reaction Type | Catalyst | Key Feature | Outcome |

| Reductive Heck Hydroarylation | Palladium | In situ imine formation with amino acid | Enantioselective formation of 1,2-diaryl ethanes |

| ortho-C(sp²)–H Arylation | Palladium(II) | Transient imine directing group | Diverse functionalization at the ortho position |

| ortho-C(sp²)–H Halogenation | Palladium(II) | Transient imine directing group | Chlorination and bromination at the ortho position |

| ortho-C(sp²)–H Amidation | Iridium(III) | Transient imine directing group | Amidation at the ortho position |

Aldol (B89426) Reactions and Substituent Effects in Benzaldehyde Derivatives

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that involves the nucleophilic addition of an enolate to a carbonyl compound. wikipedia.org In the case of benzaldehyde derivatives, the nature of the substituents on the aromatic ring significantly influences the reactivity of the aldehyde.

Electron-withdrawing groups on the benzene (B151609) ring increase the electrophilicity of the carbonyl carbon, making the benzaldehyde derivative more reactive in aldol reactions. d-nb.infonih.gov Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to reduced reactivity. d-nb.infonih.gov For example, in proline-catalyzed aldol reactions between cyclohexanone (B45756) and various benzaldehyde derivatives, a positive correlation was observed between the reaction rate and the electrophilicity of the benzaldehyde. d-nb.info This means that benzaldehydes with electron-withdrawing substituents react faster. d-nb.info

In heterogeneous organocatalyzed aldol reactions using immobilized L-proline, the interaction between the benzaldehyde derivative and the catalyst surface also plays a crucial role. d-nb.infomanchester.ac.uk Stronger interactions between the aldehyde and the catalyst surface can reduce catalytic reactivity by hindering the access of the other reactant to the active sites. d-nb.infomanchester.ac.uk For instance, benzaldehyde derivatives with electron-donating groups, which tend to have a higher affinity for the catalyst surface, exhibit lower turnover frequencies. d-nb.info

The success of mixed aldol reactions, where two different carbonyl compounds are used, often depends on the relative reactivity of the reactants. libretexts.org To obtain a single product, it is common to use a more reactive aldehyde as the electrophilic acceptor and a less reactive carbonyl compound as the enolate donor. libretexts.org Benzaldehydes, particularly those lacking alpha-hydrogens, are effective acceptor reactants in mixed aldol condensations. libretexts.org

| Substituent Type | Effect on Carbonyl Carbon | Reactivity in Aldol Reaction |

| Electron-Withdrawing | Increases electrophilicity | Increased |

| Electron-Donating | Decreases electrophilicity | Decreased |

Claisen Rearrangement and Allylic Transpositions

The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement that occurs with allyl aryl ethers or allyl vinyl ethers upon heating. libretexts.orglibretexts.org For an ortho-substituted allyl phenyl ether, such as one derived from "Benzaldehyde, 2-(3-butenyl)-" after appropriate functional group manipulation to form the ether linkage, heating would induce a concerted rearrangement. libretexts.orglibretexts.org This process involves a six-membered cyclic transition state, leading to the formation of an ortho-allyl phenol. libretexts.orglibretexts.org The reaction is intramolecular and proceeds through a concerted mechanism where a new carbon-carbon bond is formed at the ortho position of the benzene ring as the carbon-oxygen bond of the ether cleaves. libretexts.orglibretexts.org

If both ortho positions are blocked, the allyl group can undergo a subsequent Cope rearrangement to the para-position. organic-chemistry.org The initial rearrangement product is a non-aromatic dienone intermediate, which quickly tautomerizes to restore the aromaticity of the phenol ring. libretexts.orglibretexts.org

Allylic transpositions can also occur in butenyl-substituted aromatic compounds, often catalyzed by transition metals. These isomerizations can involve a 1,3-hydride shift, which can proceed through either a π-allyl metal-hydride complex or the formation of a metal alkoxide species. researchgate.net

Fundamental Reactivity of the Aldehyde Group and Unsaturated Side Chain

The chemical behavior of "Benzaldehyde, 2-(3-butenyl)-" is dictated by the intrinsic properties of its aldehyde group and the butenyl side chain.

Protonation Behavior and Basicity of Substituted Benzaldehydes

The basicity of substituted benzaldehydes, which is a measure of their ability to accept a proton, is influenced by the electronic effects of the substituents on the aromatic ring. cdnsciencepub.comcdnsciencepub.com The protonation of the carbonyl group is a key step in many acid-catalyzed reactions of aldehydes.

The basicities of meta- and para-substituted benzaldehydes have been determined spectrophotometrically in sulfuric acid media. cdnsciencepub.com It was found that a good correlation exists between the pKa of the protonated aldehyde and the σ+ substituent constants. cdnsciencepub.com Electron-donating groups, such as methyl and methoxy (B1213986) groups, increase the basicity of the benzaldehyde, while electron-withdrawing groups decrease it. cdnsciencepub.com For instance, ortho-methyl substitution leads to an increase in basicity comparable to para-substitution. cdnsciencepub.com

Gas-phase basicity and proton affinity measurements provide intrinsic information about the molecule's basicity without the influence of a solvent. govinfo.govnist.gov Theoretical calculations of proton affinities and gas-phase basicities for para-substituted benzaldehydes show a strong correlation with experimental data. researchgate.net These studies confirm that the chemical properties of benzaldehyde compounds are controlled by the coupling between the aldehyde group and the nature of the substituent. researchgate.net

| Substituent | Position | Effect on Basicity |

| Methyl | ortho | Increase |

| Methyl | para | Increase |

| Methoxy | para | Increase |

| Chloro | para | Increase (slight) |

Chemical Mechanisms of Electrophilic Aldehyde Reactivity

The carbonyl group in aldehydes is polarized, with the carbon atom being electrophilic (a Lewis acid) and the oxygen atom being nucleophilic (a Lewis base). ncert.nic.in This polarity makes the carbonyl carbon susceptible to attack by nucleophiles. libretexts.org Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. ncert.nic.in

The reactivity of the aldehyde can be enhanced by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. ncert.nic.inlibretexts.org This is a key step in acid-catalyzed nucleophilic additions.

While aldehydes primarily undergo nucleophilic addition at the carbonyl carbon, aromatic aldehydes can also undergo electrophilic substitution on the benzene ring. ncert.nic.inorganicmystery.com The aldehyde group is a deactivating and meta-directing group for electrophilic aromatic substitution. ncert.nic.inorganicmystery.com

The electrophilic character of aldehydes also plays a role in their toxicity. Aldehydes are electrophilic compounds that can react with biological nucleophiles. nih.gov The reactivity and biological targets of aldehydes can be classified based on the hard and soft, acids and bases (HSAB) theory. nih.gov Hard electrophilic aldehydes tend to react with hard biological nucleophiles, while soft electrophiles react with soft nucleophiles. nih.gov

The general mechanism for nucleophilic addition to an aldehyde involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.org This intermediate is then protonated to give the final alcohol product. ncert.nic.inlibretexts.org

Following a comprehensive search of scientific literature, it has been determined that specific computational and theoretical studies focusing solely on the chemical compound "Benzaldehyde, 2-(3-butenyl)-" for the detailed topics outlined in the request are not presently available in the public domain. The requested analyses, including Density Functional Theory (DFT) for transition state analysis, computational probes for enantioselectivity, elucidation of catalyst-substrate interactions, theoretical calculations of Nuclear Quadrupole Coupling Constants (NQCCs), and the prediction of NMR spin-spin coupling constants, appear to have not been published for this specific molecule.

To maintain strict adherence to the prompt's requirements of focusing exclusively on "Benzaldehyde, 2-(3-butenyl)-" and providing scientifically accurate, source-based information, the article cannot be generated at this time. Constructing the article without dedicated research literature would result in speculation or the inclusion of data from analogous but distinct compounds, thereby violating the core instructions of the request.

Computational and Theoretical Investigations

Conformational Analysis and Isomeric Stability Investigations

While computational studies, often employing Density Functional Theory (DFT) and other quantum mechanical methods, are common for determining molecular geometries, rotational barriers, and the relative energies of conformers and isomers for many organic molecules, such specific data for "Benzaldehyde, 2-(3-butenyl)-" has not been publicly documented.

General principles of conformational analysis for substituted benzaldehydes suggest that the primary degrees of rotational freedom would involve the bond connecting the butenyl side chain to the benzene (B151609) ring and the bond connecting the aldehyde group to the ring. The rotation around the bond between the aldehyde group and the phenyl ring in ortho-substituted benzaldehydes is known to be influenced by steric and electronic effects of the substituent. The butenyl chain itself introduces additional conformational flexibility due to rotation around its single bonds.

A thorough computational study would typically involve:

Identification of Conformers: A systematic search for all possible stable conformations (local minima on the potential energy surface) by rotating the key dihedral angles.

Geometry Optimization: Optimization of the geometry of each identified conformer to find the lowest energy structure.

Energy Calculations: Calculation of the relative energies of these conformers to determine the most stable (global minimum) and the energy differences between them.

Transition State Analysis: Identification of the transition states connecting the different conformers to calculate the energy barriers for conformational changes.

Without specific research data, any detailed discussion on the conformational preferences or the relative stability of potential isomers of "Benzaldehyde, 2-(3-butenyl)-" would be speculative. The creation of data tables showing relative energies, dihedral angles, or rotational barriers is therefore not possible at this time.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of organic molecules. For "Benzaldehyde, 2-(3-butenyl)-", both ¹H and ¹³C NMR would provide crucial information about the connectivity and chemical environment of each atom.

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of "Benzaldehyde, 2-(3-butenyl)-".

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the 3-butenyl side chain. The chemical shifts are influenced by the electron-withdrawing nature of the aldehyde group and the electronic effects of the alkyl substituent on the aromatic ring. Based on data for benzaldehyde (B42025) and ortho-substituted analogues, the following proton chemical shifts can be predicted hmdb.cadocbrown.infospectrabase.com:

Aldehydic Proton (CHO): A singlet is anticipated at approximately 10.0 ppm. This significant downfield shift is characteristic of an aldehyde proton directly attached to an aromatic ring docbrown.info.

Aromatic Protons (C₆H₄): The four protons on the benzene (B151609) ring would appear in the range of 7.2-7.9 ppm. Due to the ortho-substitution, they would likely present as complex multiplets.

Butenyl Protons (-CH₂-CH₂-CH=CH₂): The protons of the butenyl group would exhibit characteristic signals, including those for the terminal vinyl group (around 4.9-5.9 ppm) and the methylene groups (in the upfield region, likely between 2.0 and 3.0 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The predicted chemical shifts, based on known values for benzaldehyde and related structures, are as follows rsc.orgdocbrown.infochegg.com:

Aldehydic Carbonyl Carbon (C=O): A signal is expected around 192.0 ppm, which is typical for an aromatic aldehyde docbrown.info.

Aromatic Carbons: The six carbons of the benzene ring would resonate in the region of 128.0-137.0 ppm docbrown.info.

Butenyl Carbons: The carbons of the butenyl side chain would appear in the upfield region, with the sp² carbons of the double bond resonating between 115.0 and 140.0 ppm, and the sp³ hybridized methylene carbons appearing at lower chemical shifts.

Predicted ¹H and ¹³C NMR Data for Benzaldehyde, 2-(3-butenyl)-

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehyde (CHO) | ~10.0 (s) | ~192.0 |

| Aromatic (C₆H₄) | 7.2-7.9 (m) | 128.0-137.0 |

| Butenyl (-CH=CH₂) | 5.7-5.9 (m, 1H), 4.9-5.1 (m, 2H) | 135.0-140.0 (-CH=), 115.0-120.0 (=CH₂) |

| Butenyl (-CH₂-CH₂-) | 2.5-2.9 (m, 2H), 2.2-2.5 (m, 2H) | 30.0-40.0 |

Note: This data is predicted based on analogous compounds and established spectroscopic principles. s = singlet, m = multiplet.

While "Benzaldehyde, 2-(3-butenyl)-" does not possess a chiral center, advanced NMR techniques would be invaluable for confirming its constitution and for the stereochemical determination of any potential diastereomeric products if it were to undergo reactions that introduce new stereocenters. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, helping to assign the signals of the butenyl chain. Nuclear Overhauser Effect Spectroscopy (NOESY) could provide through-space correlations, offering insights into the preferred conformation of the butenyl side chain relative to the aromatic ring.

Long-range ¹H-¹³C heteronuclear coupling constants (ⁿJCH, where n > 1) can provide valuable information about the conformation of the molecule. For instance, the three-bond coupling constant (³J) between the aldehydic proton and the ortho-protons on the benzene ring can give insights into the rotational preference of the aldehyde group. Similarly, long-range couplings between the protons of the butenyl side chain and the aromatic ring carbons could help to define the spatial arrangement of the substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

The molecular formula for "Benzaldehyde, 2-(3-butenyl)-" is C₁₁H₁₂O, which corresponds to a molecular weight of approximately 160.21 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the exact mass and elemental composition.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙). The fragmentation pattern would likely be a combination of fragmentations characteristic of benzaldehydes and aliphatic alkenes docbrown.infochemguide.co.ukmiamioh.edu. Key predicted fragmentation pathways include:

Loss of a hydrogen radical (M-1): A common fragmentation for aldehydes, resulting in a stable acylium ion docbrown.infomiamioh.edu.

Loss of the formyl radical (M-29): Cleavage of the C-CHO bond to give a [C₁₀H₁₁]⁺ ion docbrown.info.

Loss of carbon monoxide (M-28): A rearrangement reaction that can occur in aromatic aldehydes docbrown.info.

Cleavage of the butenyl side chain: Fragmentation of the butenyl group, such as allylic cleavage, would lead to characteristic fragment ions.

Predicted Mass Spectrometry Data for Benzaldehyde, 2-(3-butenyl)-

| m/z | Predicted Fragment | Fragmentation Pathway |

|---|---|---|

| 160 | [C₁₁H₁₂O]⁺˙ | Molecular Ion |

| 159 | [C₁₁H₁₁O]⁺ | Loss of H˙ |

| 131 | [C₁₀H₁₁]⁺ | Loss of CHO˙ |

| 132 | [C₁₀H₁₂]⁺˙ | Loss of CO |

| 119 | [C₉H₁₁]⁺ | Cleavage of the butenyl chain |

Note: This data is predicted based on established fragmentation patterns of similar compounds.

Chromatographic-Spectroscopic Coupling for Mixture Analysis

Coupled chromatographic and spectroscopic techniques are essential for the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components.

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile organic compounds nih.govresearchgate.netscielo.br. A sample containing "Benzaldehyde, 2-(3-butenyl)-" could be readily analyzed by GC-MS. The compound would be separated from other components in the mixture based on its volatility and interaction with the GC column stationary phase. The retention time would be characteristic of the compound under specific GC conditions. Upon elution from the GC column, the compound would enter the mass spectrometer, where it would be ionized and fragmented, yielding a mass spectrum that can be used for identification by comparison with spectral libraries or through interpretation of the fragmentation pattern as described above. This technique is widely used for the profiling of volatile compounds in various matrices, from environmental samples to food and fragrance analysis agilent.com.

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of individual components within a mixture. For the analysis of "Benzaldehyde, 2-(3-butenyl)-", a reverse-phase HPLC (RP-HPLC) method is generally the most applicable approach. This is due to the non-polar nature of the butenyl-substituted aromatic ring, which allows for effective interaction with a non-polar stationary phase.

Detection of "Benzaldehyde, 2-(3-butenyl)-" is effectively achieved using a UV detector. The chromophore of the benzaldehyde moiety allows for strong absorbance in the UV region, typically around 240-254 nm. google.comresearchgate.net For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a purified standard of "Benzaldehyde, 2-(3-butenyl)-" and measuring the corresponding peak areas. This allows for the accurate determination of the compound's concentration in unknown samples.

The retention time of "Benzaldehyde, 2-(3-butenyl)-" in an RP-HPLC system is influenced by the hydrophobicity of the molecule. The presence of the 3-butenyl group increases the non-polar character of the molecule compared to unsubstituted benzaldehyde, which would result in a longer retention time under identical chromatographic conditions. The precise retention time will be dependent on the specific column, mobile phase composition, and flow rate used.

Interactive Data Table: Representative HPLC Parameters for Substituted Benzaldehydes

| Parameter | Typical Value/Condition | Rationale |

| Stationary Phase | C18 (octadecylsilyl silica gel) | Provides a non-polar surface for effective separation of moderately non-polar compounds like substituted benzaldehydes. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Common solvent systems for RP-HPLC, allowing for a wide range of polarities to be achieved for optimal separation. |

| Detection Wavelength | 240-254 nm | Corresponds to a strong absorbance region for the benzaldehyde chromophore, ensuring high sensitivity. google.comresearchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | A typical analytical flow rate that provides a balance between analysis time and separation efficiency. |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Can be used to improve peak shape and reduce viscosity of the mobile phase. |

This table provides generalized parameters based on the analysis of similar compounds. Method optimization would be required for the specific analysis of "Benzaldehyde, 2-(3-butenyl)-".

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The UV-Vis spectrum of "Benzaldehyde, 2-(3-butenyl)-" is expected to be dominated by the electronic transitions associated with the benzaldehyde chromophore. The spectrum of benzaldehyde itself exhibits characteristic absorption bands arising from π → π* and n → π* transitions. researchgate.net

The π → π* transitions, which are typically of high intensity, originate from the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding π* antibonding orbitals. The n → π* transition, which is generally of lower intensity, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital.

Interactive Data Table: Expected UV-Vis Absorption Maxima for Benzaldehyde, 2-(3-butenyl)-

| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) | Notes |

| π → π | 240 - 260 | High | This strong absorption is characteristic of the benzaldehyde chromophore. |

| π → π | 280 - 300 | Medium | A second π → π* transition often appears as a shoulder on the main absorption band. |

| n → π | 320 - 360 | Low | This transition is often weak and may be obscured by the stronger π → π bands. |

The values in this table are estimations based on the known spectroscopic properties of benzaldehyde and its alkyl-substituted derivatives. The exact absorption maxima and molar absorptivities would need to be determined experimentally for "Benzaldehyde, 2-(3-butenyl)-".

The solvent used for UV-Vis analysis can influence the position of the absorption bands. In polar solvents, the n → π* transition may exhibit a blue shift (hypsochromic shift) due to the stabilization of the non-bonding electrons on the oxygen atom. Conversely, the π → π* transitions are less affected by solvent polarity.

Applications in Advanced Organic Synthesis and Materials Chemistry

Synthesis of Complex Carbocyclic Frameworks

The formation of new carbon-carbon bonds through intramolecular reactions is a powerful strategy for building complex ring systems.

Formation of Dihydronaphthalenone Derivatives

The intramolecular hydroacylation of ortho-alkenylbenzaldehydes, often catalyzed by transition metals like rhodium, is a known method for synthesizing tetralone and dihydronaphthalenone frameworks. This reaction involves the activation of the aldehydic C-H bond and its subsequent addition across the pendant alkene.

However, a detailed literature search did not yield specific examples or dedicated studies on the intramolecular hydroacylation of Benzaldehyde (B42025), 2-(3-butenyl)- to form dihydronaphthalenone derivatives. Research in this area has primarily focused on substrates where the double bond is closer to the aromatic ring, such as in ortho-allyl or ortho-vinyl benzaldehydes. The longer, more flexible four-carbon chain in Benzaldehyde, 2-(3-butenyl)- may present different kinetic and thermodynamic challenges for the cyclization process.

Generation of Enantioenriched 1,2-Diaryl Ethane (B1197151) Motifs

Enantioenriched 1,2-diaryl ethane units are significant structural motifs in many chiral ligands and biologically active molecules. Their synthesis often involves asymmetric conjugate addition reactions or cross-coupling methods. While functionalized benzaldehydes can be precursors in such syntheses, no specific methods have been reported in the scientific literature for the direct application of Benzaldehyde, 2-(3-butenyl)- to generate these enantioenriched motifs.

Construction of Diverse Heterocyclic Scaffolds

The ortho-disposed aldehyde and butenyl groups on the benzaldehyde scaffold make it a potential starting material for constructing a variety of oxygen- and nitrogen-containing heterocyclic systems.

Isochromene Derivatives from Ortho-Alkynylaryl Aldehydes

The synthesis of isochromenes, a class of oxygen-containing heterocycles, is frequently accomplished through the cyclization of ortho-alkynylbenzaldehydes. This transformation can be promoted by various electrophiles or metal catalysts.

A plausible, though undocumented, pathway to isochromene derivatives from Benzaldehyde, 2-(3-butenyl)- would require a two-step transformation:

Conversion of the Butenyl Group to an Alkynyl Group: This could potentially be achieved through oxidative cleavage of the terminal double bond to an aldehyde, followed by a Corey-Fuchs or Seyferth-Gilbert homologation.

Cyclization: The resulting ortho-alkynylbenzaldehyde could then undergo a 6-endo-dig cyclization to form the isochromene ring system.

Despite the chemical feasibility of this pathway, no studies specifically detailing this conversion and subsequent cyclization starting from Benzaldehyde, 2-(3-butenyl)- have been found.

Indole (B1671886) and Pyrroloquinazoline Derivatives

Indole Derivatives: The Fischer indole synthesis is a classic and versatile method for preparing indoles by reacting a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. Benzaldehyde, 2-(3-butenyl)- could serve as the aldehyde component in this reaction, leading to the formation of an indole with a 2-(3-butenyl)phenyl substituent at the 3-position. The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia. While the reaction is broadly applicable, specific data, yields, or reaction conditions for the use of Benzaldehyde, 2-(3-butenyl)- as a substrate in the Fischer indole synthesis are not available in the reviewed literature.

Pyrroloquinazoline Derivatives: Research has shown that related structures can be used to form fused heterocyclic systems. For instance, 2-(3-butenyl)quinazolin-4(3H)-ones undergo electrophile-induced 5-exo-trig cyclization to yield pyrrolo[1,2-a]quinazolin-5(1H)-one derivatives. In these reactions, arylsulfenyl chlorides or other electrophilic reagents initiate a cyclization cascade involving the butenyl chain and a nitrogen atom of the quinazolinone core. This demonstrates that the 2-(3-butenyl)phenyl moiety is a viable precursor for constructing the pyrroloquinazoline skeleton, although this specific example starts from a quinazolinone rather than a benzaldehyde.

Polycyclic γ-Lactams

Polycyclic γ-lactams are important structural cores in many biologically active natural products. Their synthesis can be achieved through various cascade or cycloaddition reactions. A literature review did not identify any reported methods that utilize Benzaldehyde, 2-(3-butenyl)- as a direct precursor for the construction of polycyclic γ-lactam scaffolds. Synthetic strategies for these targets typically employ different starting materials, such as 1,6-enynes or substrates designed for multicomponent reactions.

Development of Chiral Building Blocks and Precursors for Fine Chemicals

The strategic placement of a reactive aldehyde and a terminal alkene in "Benzaldehyde, 2-(3-butenyl)-" makes it a molecule of significant interest for the construction of complex chiral architectures. While specific, detailed research focusing exclusively on the asymmetric transformations of this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential pathways for its application in the development of chiral building blocks and as a precursor for fine chemicals. The principles of modern asymmetric synthesis, including organocatalysis and transition-metal catalysis, provide a framework for predicting how this substrate could be transformed into valuable, enantiomerically enriched products.

One of the most promising avenues for the chiral functionalization of "Benzaldehyde, 2-(3-butenyl)-" is through intramolecular cyclization reactions. The proximity of the butenyl chain to the aldehyde group allows for catalytic asymmetric intramolecular carbonyl-ene or Prins-type cyclizations. These reactions, typically promoted by chiral Lewis or Brønsted acids, could lead to the formation of chiral indane derivatives bearing a hydroxymethyl group. The stereochemistry of the newly formed chiral centers would be dictated by the chiral catalyst employed. Such cyclizations are powerful tools in organic synthesis for the rapid construction of cyclic systems with high levels of stereocontrol.

For instance, a hypothetical enantioselective intramolecular carbonyl-ene reaction is depicted below. In this transformation, a chiral Lewis acid (LA*) would coordinate to the aldehyde, activating it towards nucleophilic attack by the pendant alkene. The facial selectivity of the alkene attack would be controlled by the chiral ligand environment of the Lewis acid, leading to the formation of an enantioenriched cyclic alcohol.

Hypothetical Asymmetric Intramolecular Carbonyl-Ene Cyclization

This is a representative reaction based on established methodologies for similar substrates.

| Reactant | Catalyst | Product | Potential Chiral Moiety |

| Benzaldehyde, 2-(3-butenyl)- | Chiral Lewis Acid (e.g., BINOL-derived) | Chiral 2,3-dihydro-1H-inden-1-yl)methanol | Hydroxymethyl-substituted indane |

Furthermore, the aldehyde functionality itself is a handle for a variety of well-established asymmetric transformations. These include, but are not limited to:

Asymmetric Allylation and Crotylation: The addition of allyl or crotyl organometallic reagents to the aldehyde in the presence of a chiral catalyst would generate chiral homoallylic alcohols. The butenyl side chain would remain available for subsequent transformations.

Asymmetric Aldol (B89426) Reactions: Reaction with a ketone-derived enolate, under the control of a chiral auxiliary or catalyst, would yield chiral β-hydroxy ketones.

Asymmetric Reductions: The enantioselective reduction of the aldehyde to a primary alcohol can be achieved using chiral reducing agents or through catalytic transfer hydrogenation with a chiral catalyst.

The resulting chiral products from these hypothetical transformations would be valuable building blocks for the synthesis of more complex molecules, including natural products and pharmaceutical intermediates. The presence of the additional alkene functionality in the butenyl side chain offers a site for further synthetic elaboration, such as cross-metathesis, dihydroxylation, or epoxidation, allowing for the introduction of additional functionality and stereocenters.

While detailed research findings specifically for "Benzaldehyde, 2-(3-butenyl)-" are scarce, the established reactivity of similar ortho-alkenylbenzaldehydes in asymmetric catalysis strongly supports its potential as a versatile precursor for the synthesis of a diverse range of chiral building blocks for the fine chemical industry. Future research in this area would likely focus on exploring the substrate's reactivity in known asymmetric cyclization and addition reactions to unlock its full synthetic potential.

Origin and Derivation in a Chemical Context

The provenance of Benzaldehyde (B42025), 2-(3-butenyl)- can be understood by examining its relationship to similar compounds found in nature. Its structural components—a substituted benzaldehyde—are common motifs in the metabolic pathways of various organisms.

Isolation and Chemical Characterization from Natural Sources

Identification of Benzaldehyde Derivatives as Fungal Metabolites (e.g., Eurotium and Aspergillus species)

Fungi, particularly from the genera Eurotium and Aspergillus, are prolific producers of a diverse array of secondary metabolites, including a significant class of benzaldehyde derivatives. These compounds are typically polyketides, often featuring various alkyl and alkenyl side chains, hydroxyl groups, and other modifications. Extensive research into the chemical constituents of these fungi has led to the isolation and characterization of numerous benzaldehyde-based natural products.

Eurotium species, which are often found in fermented foods and marine environments, are known to produce a range of bioactive compounds. Studies have successfully isolated and identified multiple benzaldehyde derivatives from various strains, such as Eurotium cristatum and Eurotium rubrum. Similarly, the genus Aspergillus, which includes species found in diverse habitats from soil to marine corals, is a well-documented source of novel benzaldehyde derivatives. These natural products are of interest due to their structural diversity and potential biological activities.

While the specific compound Benzaldehyde, 2-(3-butenyl)- has not been explicitly identified in the reviewed literature, the consistent isolation of structurally similar molecules from Eurotium and Aspergillus establishes a clear precedent for its potential existence as a fungal metabolite. The characterization of these analogues involves extensive spectroscopic analysis to determine their precise chemical structures.

Table 1: Representative Benzaldehyde Derivatives Isolated from Eurotium and Aspergillus Species

| Compound Name | Fungal Source |

|---|---|

| Dihydroauroglaucin | Eurotium cristatum |

| Flavoglaucin | Eurotium cristatum |

| 2-(2′,3-epoxy-1′,3′-heptadienyl)-6-hydroxy-5-(3-methyl-2-butenyl) benzaldehyde | Eurotium cristatum |

| Aspergitone A | Aspergillus sp. |

| Terreusol | Aspergillus terreus |

| Chaetopyranin | Chaetomium globosum |

Detection as Volatile Organic Compounds in Botanical Extracts (e.g., fennel seeds)

Plants are a rich source of volatile organic compounds (VOCs), which contribute to their aroma, flavor, and defense mechanisms. Benzaldehyde itself is a well-known natural product, famously contributing to the scent of almonds and found in the essential oils of many plants. Botanical extracts, particularly those from aromatic plants like fennel (Foeniculum vulgare), are complex mixtures of VOCs.

Analysis of fennel seed extracts has identified a wide range of volatile components, including various aldehydes, terpenes, and phenylpropanoids. Among these, benzaldehyde derivatives such as trans-anethole and fenchone (B1672492) are major constituents. While direct evidence for the presence of Benzaldehyde, 2-(3-butenyl)- in fennel seed extracts is not prominent in the scientific literature, the detection of other benzaldehydes and compounds with butenyl moieties is documented. For instance, studies have reported the presence of compounds like Benzene (B151609), [1-(2-propenyloxy)-3-butenyl] in fennel, indicating that the butenyl chemical group is synthesized by the plant.

The presence of this structural component, combined with the plant's established capacity to produce various benzaldehyde derivatives, suggests that Benzaldehyde, 2-(3-butenyl)- could potentially be a minor, yet-to-be-identified, volatile constituent in fennel or other aromatic plants.

Table 2: Related Volatile Compounds Identified in Fennel (Foeniculum vulgare) Seed Extracts

| Compound Name | Class |

|---|---|

| trans-Anethole | Phenylpropanoid |

| Fenchone | Monoterpenoid |

| Estragole | Phenylpropanoid |

| 4-Methoxybenzaldehyde (p-Anisaldehyde) | Benzaldehyde Derivative |

| α-Pinene | Monoterpene |

Chemical Synthesis of Naturally Occurring Analogues

The chemical synthesis of benzaldehyde derivatives, including ortho-alkenyl substituted structures analogous to Benzaldehyde, 2-(3-butenyl)-, employs a variety of established and modern organic chemistry methods. These strategies provide access to compounds that may be difficult to isolate from natural sources or allow for the creation of novel analogues for further study.

A classic and powerful method for introducing an alkenyl group at the ortho position of a phenol (B47542), which can then be converted to a benzaldehyde, is the Claisen rearrangement . This pericyclic reaction involves heating an allyl aryl ether. The allyl group migrates from the oxygen atom to an ortho-carbon of the benzene ring, forming an ortho-allyl phenol. To synthesize an analogue of Benzaldehyde, 2-(3-butenyl)-, a precursor like 2-(but-3-en-1-yloxy)benzaldehyde could theoretically undergo a Claisen rearrangement. The reaction proceeds through a concerted, nih.govnih.gov-sigmatropic shift, resulting in the specific placement of the alkenyl chain at the ortho position. Subsequent chemical modifications could then be performed on the aldehyde or the newly introduced side chain.

More contemporary approaches to synthesizing ortho-substituted benzaldehydes involve transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance. For instance, a suitably protected 2-halobenzaldehyde (e.g., 2-bromobenzaldehyde) could be coupled with a butenyl-containing organometallic reagent (such as a butenyl Grignard or organoboron compound) using a palladium or nickel catalyst. This approach directly forms the carbon-carbon bond between the aromatic ring and the butenyl side chain. Another strategy involves the directed C-H functionalization, where a directing group temporarily coordinates to a metal catalyst, guiding it to activate and substitute a specific C-H bond, in this case, at the ortho position of the benzaldehyde.

These synthetic routes are versatile and can be adapted to produce a wide range of naturally occurring benzaldehyde analogues, facilitating the study of their chemical and biological properties.

Future Research Directions and Emerging Trends

Development of Innovative Catalytic Systems for ortho-Alkenylbenzaldehyde Transformations

The development of novel catalytic systems is paramount for unlocking the full potential of ortho-alkenylbenzaldehydes. Research is increasingly focused on transition-metal-catalyzed reactions that can selectively functionalize the molecule at various positions.

Directing group-assisted C-H activation has become a powerful strategy for regioselective transformations. researchgate.net For benzaldehydes, the aldehyde group itself can act as a weak coordinating group, but transient directing groups are often employed to enhance reactivity and control. researchgate.netresearchgate.net Systems involving palladium researchgate.netresearchgate.net and ruthenium researchgate.net have shown promise in the ortho-functionalization of benzaldehydes. Future work will likely involve designing catalysts that can operate under milder conditions and with greater functional group tolerance, potentially avoiding the need for transient directing groups altogether.

A key trend is the use of earth-abundant metals and photocatalysis to drive these transformations. researchgate.net These approaches offer more sustainable and cost-effective alternatives to traditional precious metal catalysts. For instance, catalyst-free photodecarbonylation has been demonstrated for ortho-amino benzaldehydes, suggesting that light-mediated transformations could be a fruitful area of exploration for ortho-alkenylbenzaldehydes as well. rsc.org

Table 1: Comparison of Catalytic Systems for Benzaldehyde (B42025) Functionalization

| Catalytic System | Metal | Transformation | Key Features |

|---|---|---|---|

| Palladium-based | Pd | ortho C-H Hydroxylation | Utilizes a transient directing group for regioselectivity. researchgate.net |

| Ruthenium-based | Ru | Cascade Annulation | Enables the formation of complex cyclic molecules in one step. researchgate.net |

Advancements in Asymmetric Synthesis and Stereocontrol Strategies

Introducing stereocenters with high enantioselectivity is a central goal of modern organic synthesis. For Benzaldehyde, 2-(3-butenyl)-, both the aldehyde and the alkene present opportunities for asymmetric transformations. Future research will focus on developing catalytic systems that can control the stereochemistry of reactions at these sites.

Chiral aldehyde catalysis is an emerging concept where a chiral aldehyde catalyst is used to promote asymmetric reactions. nih.gov This strategy could be adapted for enantioselective additions to the butenyl side chain. Another powerful approach is synergistic catalysis, which combines two different catalysts to control multiple aspects of a reaction. For example, a combination of a chiral primary amine and a palladium catalyst has been used for the asymmetric α-allylic allenylation of aldehydes. nih.gov Such dual catalytic systems could be designed to achieve diastereodivergence, providing access to any desired stereoisomer of a product. nih.gov

The development of novel chiral ligands is also crucial. Pinane-based chiral aminodiols, for instance, have been successfully used as catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes, yielding chiral alcohols with good enantioselectivity. mdpi.com Applying similar ligand scaffolds to reactions involving the aldehyde of Benzaldehyde, 2-(3-butenyl)- could provide access to valuable chiral building blocks.

Exploration of Novel Reaction Pathways for the Functionalization of the Butenyl Side Chain

The 3-butenyl side chain is a key feature of the molecule, offering a handle for a variety of chemical transformations. While the terminal alkene can undergo standard reactions like hydrogenation, epoxidation, and hydroboration, future research is expected to uncover more novel and selective reaction pathways.

One promising area is the transformation of the butenyl group into other functional groups or cyclic structures. For example, studies on the conversion of but-1-ene over ZSM-5 zeolites have shown that it can be transformed into aromatic hydrocarbons. rsc.org This suggests the possibility of intramolecular cyclization and aromatization reactions for Benzaldehyde, 2-(3-butenyl)-, leading to the formation of polycyclic aromatic systems.

Selective oxidation of the side chain is another area of interest. Catalytic systems, such as those using copper(II) complexes, have been studied for their ability to selectively oxidize the side chains of alkylaromatic compounds like toluene, yielding products like benzaldehyde and benzoic acid. researchgate.net Developing catalysts that can selectively oxidize specific positions on the butenyl chain without affecting the aldehyde group would be a significant advancement, providing access to a new range of functionalized derivatives.

Table 2: Potential Transformations of the Butenyl Side Chain

| Reaction Type | Potential Products | Catalytic Approach |

|---|---|---|

| Intramolecular Cyclization | Naphthalene derivatives | Zeolite catalysis rsc.org |

| Selective Oxidation | Diols, epoxides, ketones | Transition-metal complexes researchgate.net |

| Metathesis | Homologated alkenes | Grubbs or Schrock catalysts |

Integrated Computational and Experimental Approaches for Reaction Discovery and Optimization

The synergy between computational chemistry and experimental work is accelerating the pace of reaction discovery and development. nih.govresearchgate.net For a molecule like Benzaldehyde, 2-(3-butenyl)-, this integrated approach can provide deep mechanistic insights and predict optimal reaction conditions, saving significant time and resources. nih.govenergy.gov

Density Functional Theory (DFT) is a powerful tool for studying reaction mechanisms. nih.govcanterbury.ac.uk Computational studies can be used to model transition states, calculate activation barriers, and understand the role of catalysts and substituents. nih.govcanterbury.ac.uk For example, DFT calculations could be used to screen potential catalysts for a desired transformation, predict the stereochemical outcome of an asymmetric reaction, or elucidate the mechanism of a novel side-chain functionalization.

Machine learning (ML) is also emerging as a valuable tool in chemical synthesis. energy.gov ML models can be trained on experimental data to predict reaction outcomes, optimize reaction yields, and even suggest novel reaction pathways. By combining molecular modeling with machine learning, researchers can create predictive tools to guide experimental design and accelerate the discovery of new transformations for ortho-alkenylbenzaldehydes. energy.gov This integrated approach allows for a more rational and efficient exploration of the vast chemical space accessible from Benzaldehyde, 2-(3-butenyl)-. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing Benzaldehyde, 2-(3-butenyl)-, and what are the critical reaction parameters to control during synthesis?

- Methodological Answer : The synthesis can be achieved via Friedel-Crafts alkylation or Claisen-Schmidt condensation. For Friedel-Crafts, the reaction involves electrophilic substitution using 3-butenyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Temperature : Maintain 0–5°C to minimize side reactions like polymerization of the butenyl group.

- Solvent : Use anhydrous dichloromethane or CS₂ to stabilize the carbocation intermediate.

- Stoichiometry : A 1:1.2 molar ratio of benzaldehyde to alkylating agent ensures complete substitution.

For Claisen-Schmidt condensation, cross-aldol reactions with ketones require strict pH control (8–10) and inert atmospheres to prevent oxidation of the aldehyde group .

Q. How can spectroscopic techniques (e.g., NMR, IR, GC-MS) be utilized to characterize the structure and purity of Benzaldehyde, 2-(3-butenyl)-?

- Methodological Answer :

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. The butenyl group shows characteristic vinyl protons (δ 5.0–5.5 ppm, multiplet) and allylic protons (δ 2.5–3.0 ppm).

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch of the butenyl group).

- GC-MS : Retention time and molecular ion peak (m/z = 162.1 for C₁₁H₁₀O) confirm purity. Trace impurities (e.g., unreacted benzaldehyde) are quantified using internal standards .

Table 1 : Key Spectroscopic Signatures

| Technique | Key Peaks | Interpretation |

|---|---|---|

| ¹H NMR | δ 10.0 (s) | Aldehyde proton |

| IR | 1700 cm⁻¹ | C=O stretch |

| GC-MS | m/z 162.1 | Molecular ion |

Q. What are the recommended storage conditions to prevent degradation of Benzaldehyde, 2-(3-butenyl)-?

- Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to avoid photodegradation. The butenyl group is prone to oxidation, so add stabilizers like 0.1% BHT (butylated hydroxytoluene) or store as a dilute solution in anhydrous THF. Monitor purity via GC-MS every 3 months .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the 3-butenyl substituent in Benzaldehyde, 2-(3-butenyl)- during electrophilic substitution or conjugate addition reactions?

- Methodological Answer : The electron-donating butenyl group activates the aromatic ring toward electrophilic substitution at the para position. In conjugate additions (e.g., Michael addition), the α,β-unsaturated aldehyde acts as a dienophile. Computational studies (DFT) show that the butenyl group lowers the LUMO energy by 1.2 eV, enhancing reactivity. Experimental validation involves trapping intermediates (e.g., Diels-Alder adducts) and monitoring regioselectivity via HPLC .

Q. How do computational methods (e.g., DFT calculations) predict the electronic and steric effects of the 3-butenyl group on the aldehyde functionality?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level reveals:

- Electronic Effects : The butenyl group increases electron density at the aldehyde carbon (partial charge: +0.45 vs. +0.62 in benzaldehyde), favoring nucleophilic attacks.

- Steric Effects : The dihedral angle between the aldehyde and butenyl group (112°) creates steric hindrance, reducing reactivity toward bulky nucleophiles.

Validate predictions experimentally by comparing reaction rates with substituted benzaldehydes .

Q. What strategies mitigate competing side reactions (e.g., polymerization) during large-scale synthesis of Benzaldehyde, 2-(3-butenyl)-?

- Methodological Answer :

- Use low temperatures (0–5°C) and high dilution to suppress radical-initiated polymerization.

- Add inhibitors (e.g., hydroquinone, 0.05% w/w) to quench free radicals.

- Employ flow chemistry to minimize residence time of reactive intermediates.

- Monitor reaction progress in real-time using inline IR spectroscopy .

Data Contradictions and Resolution

Q. How can conflicting literature data on the regioselectivity of Benzaldehyde, 2-(3-butenyl)- in Diels-Alder reactions be resolved?

- Methodological Answer : Discrepancies arise from solvent polarity and diene structure. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.